molecular formula C17H17ClFN3O3 B000351 クリナフロキサシン CAS No. 105956-97-6

クリナフロキサシン

カタログ番号: B000351
CAS番号: 105956-97-6
分子量: 365.8 g/mol
InChIキー: QGPKADBNRMWEQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clinafloxacin is a fluoroquinolone antibacterial compound that has shown promising antibiotic properties. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Despite its potential, the clinical development of clinafloxacin has been hampered by serious side effects, including phototoxicity and hypoglycemia .

作用機序

Target of Action

Clinafloxacin, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them essential for bacterial survival . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV, on the other hand, is involved in the separation of replicated DNA .

Mode of Action

Clinafloxacin interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the DNA replication fork and thereby inhibiting DNA replication . The cytotoxicity of fluoroquinolones like clinafloxacin is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The primary biochemical pathway affected by clinafloxacin is the DNA replication pathway . By inhibiting DNA gyrase and topoisomerase IV, clinafloxacin disrupts the normal process of DNA replication, leading to the death of the bacterial cell .

Pharmacokinetics

It is known that clinafloxacin has a high oral bioavailability of 90% , indicating that it is well-absorbed when administered orally. It also has a protein binding of 0-10% , suggesting that a significant portion of the drug remains free in the bloodstream to exert its therapeutic effect.

Result of Action

The primary molecular effect of clinafloxacin’s action is the inhibition of DNA replication, leading to the death of bacterial cells . On a cellular level, clinafloxacin’s interaction with DNA gyrase and topoisomerase IV results in the formation of toxic, reactive oxygen species that can damage cellular structures, including DNA .

Action Environment

Environmental conditions can influence the action of antibiotics like clinafloxacin . For instance, the bactericidal activity of fluoroquinolones against certain bacteria differs in aerobic and anaerobic conditions . Additionally, the phototoxicity of clinafloxacin is more associated with oral dosing as compared to intravenous dosing, possibly due to differences in sunlight exposure .

生化学分析

Biochemical Properties

Clinafloxacin interacts with various enzymes and proteins in biochemical reactions. It is known to have inhibitory activity against bacterial pathogens, suggesting that it interacts with bacterial enzymes and proteins to exert its antibacterial effects .

Cellular Effects

Clinafloxacin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of bacterial pathogens, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Clinafloxacin involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a fluoroquinolone, it likely exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Temporal Effects in Laboratory Settings

The effects of Clinafloxacin change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of clinafloxacin involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid with 3-aminopyrrolidine under specific conditions to yield clinafloxacin . The reaction typically requires controlled temperatures and the use of solvents to facilitate the process.

Industrial Production Methods

Industrial production of clinafloxacin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

化学反応の分析

Types of Reactions

Clinafloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include various derivatives of clinafloxacin, which may have different biological activities and properties .

生物活性

Clinafloxacin is a fluoroquinolone antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against various Gram-negative and Gram-positive pathogens. Initially developed for human use, it was later repurposed for veterinary applications due to safety concerns. This article provides a detailed overview of the biological activity of clinafloxacin, including its efficacy against specific pathogens, clinical trial results, and relevant case studies.

In Vitro Activity

Clinafloxacin exhibits potent in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Pathogen MIC (μg/ml)
Mannheimia haemolytica0.5
Pasteurella multocida0.125
Histophilus somni0.125
Mycoplasma bovis1
Stenotrophomonas maltophilia≤0.03
Legionella pneumophila0.004

These values show that clinafloxacin is particularly effective against respiratory pathogens in cattle and pigs, as well as against Legionella pneumophila, which is significant in human infections .

Efficacy in Animal Models

In rodent models, clinafloxacin demonstrated substantial efficacy against infections caused by bovine Mannheimia haemolytica. The effective dose (ED50) for systemic infections was determined to be approximately 0.019 mg/kg/dose, showcasing its potential as a treatment option in veterinary medicine . Time-kill assays further confirmed its bactericidal properties, achieving a log reduction of 4.4–5.0 CFU/ml against various organisms within 24 hours at concentrations exceeding the MIC .

Clinical Trials and Human Applications

Clinafloxacin has been evaluated in several clinical trials for various infections:

  • Bacterial Endocarditis : A multicenter trial involving 66 patients showed an overall success rate of 87% for native valve infections and 69% for prosthetic valve endocarditis (PVE). Common pathogens included Staphylococcus aureus and Enterococcus faecalis. The study highlighted the need for further research to confirm these findings .
  • Comparative Efficacy : In a trial comparing clinafloxacin with imipenem/cilastatin, clinafloxacin achieved an 85% success rate in treating a variety of infections, similar to the outcomes observed with imipenem (81%) .

Case Studies

  • Treatment of Intra-abdominal Infections : In a study with patients suffering from perforated appendicitis, clinafloxacin showed comparable efficacy to imipenem, particularly in polymicrobial infections where Gram-negative organisms were prevalent .
  • Phototoxicity and Hypoglycemia : Notably, clinafloxacin has been associated with specific adverse effects such as phototoxicity and hypoglycemia. In clinical trials, mild to moderate phototoxic reactions were noted in some patients, although these did not lead to discontinuation of treatment .

特性

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKADBNRMWEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869455
Record name Clinafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105956-97-6
Record name Clinafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105956-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clinafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clinafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clinafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105956-97-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLINAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N86XTF9QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clinafloxacin
Reactant of Route 2
Reactant of Route 2
Clinafloxacin
Reactant of Route 3
Reactant of Route 3
Clinafloxacin
Reactant of Route 4
Reactant of Route 4
Clinafloxacin
Reactant of Route 5
Reactant of Route 5
Clinafloxacin
Reactant of Route 6
Clinafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。